Product packaging for Bis(2,2,2-trifluoroethyl) butanedioate(Cat. No.:CAS No. 925-01-9)

Bis(2,2,2-trifluoroethyl) butanedioate

Cat. No.: B15496570
CAS No.: 925-01-9
M. Wt: 282.14 g/mol
InChI Key: PSPQJCHEZUZWID-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) butanedioate is an organic compound with the molecular formula C8H8F6O4 and a molecular weight of 282.14 g/mol . It is the bis-ester of butanedioic acid (succinic acid) and 2,2,2-trifluoroethanol. The presence of the trifluoroethyl groups is a key structural feature, often employed in chemical synthesis to enhance the volatility and gas chromatographic properties of compounds or to act as a protecting group for carboxylic acids that can be removed under mild conditions . The related compound, bis(2,2,2-trifluoroethyl) fumarate, demonstrates that this class of esters is characterized by distinct infrared spectra, which can be used for identification and purity analysis . Researchers may utilize this ester in the development of specialty polymers, as a synthetic intermediate in multi-step organic synthesis, or in materials science research. As with all fine chemicals, proper handling and storage are required. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F6O4 B15496570 Bis(2,2,2-trifluoroethyl) butanedioate CAS No. 925-01-9

Properties

CAS No.

925-01-9

Molecular Formula

C8H8F6O4

Molecular Weight

282.14 g/mol

IUPAC Name

bis(2,2,2-trifluoroethyl) butanedioate

InChI

InChI=1S/C8H8F6O4/c9-7(10,11)3-17-5(15)1-2-6(16)18-4-8(12,13)14/h1-4H2

InChI Key

PSPQJCHEZUZWID-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Bis(2-n-butoxyethyl)phthalate (CAS 117-83-9)

Structural Differences :

  • Acid Backbone : Bis(2,2,2-trifluoroethyl) butanedioate uses a four-carbon dicarboxylic acid (butanedioic acid), whereas Bis(2-n-butoxyethyl)phthalate employs a phthalic acid (aromatic dicarboxylic acid) backbone .
  • Ester Groups : The former uses trifluoroethyl groups (electron-withdrawing), while the latter has n-butoxyethyl (–OCH₂CH₂CH₂CH₃) groups (electron-donating).

Physicochemical Properties :

Property This compound (Inferred) Bis(2-n-butoxyethyl)phthalate
Molecular Weight ~306 g/mol (calculated) 366.4 g/mol
Density Likely >1.2 g/cm³ (due to fluorine) 1.06 g/cm³
Water Solubility Very low (fluorinated esters) Insoluble
Stability to Hydrolysis High (electron-withdrawing F enhances stability) Moderate

Fluorinated Rhodamine Derivatives (e.g., N,N′-bis(2,2,2-trifluoroethyl)-substituted rhodamines)

Structural Similarities :

  • Both compounds incorporate trifluoroethyl groups, which influence electronic properties. In rhodamines, these groups enhance photostability and fluorescence efficiency by reducing aggregation-induced quenching .

Functional Differences :

  • Rhodamine derivatives are fluorescent dyes, while this compound is a non-chromophoric ester. However, the trifluoroethyl groups in both compounds likely confer similar resistance to environmental degradation.

Research Findings :

  • Fluorinated rhodamines exhibit absorption/emission spectra comparable to fluorescein but with improved stability under irradiation . This suggests that the trifluoroethyl group in this compound may also stabilize the compound in harsh conditions.

Potassium 2-bromo-2,2-difluoroacetate (CAS 87189-16-0)

Key Contrasts :

  • Potassium 2-bromo-2,2-difluoroacetate is a salt with a bromine atom and two fluorines on the acetate backbone, whereas this compound is a neutral ester with three fluorines per ethyl group .

Physicochemical Behavior :

  • The bromine and fluorine in Potassium 2-bromo-2,2-difluoroacetate increase its reactivity (e.g., as an enzyme inhibitor), while the trifluoroethyl groups in the target compound likely reduce polarity and enhance lipid solubility .

Stability and Reactivity

  • Hydrolysis Resistance: Trifluoroethyl esters are less prone to hydrolysis than non-fluorinated esters due to the electron-withdrawing effect of fluorine, which stabilizes the ester bond .
  • Thermal Stability : Fluorinated compounds generally exhibit higher thermal decomposition thresholds. For example, fluorinated rhodamines remain stable under prolonged UV exposure .

Preparation Methods

Direct Esterification of Succinic Acid with 2,2,2-Trifluoroethanol

The most straightforward route involves the acid-catalyzed esterification of succinic acid with 2,2,2-trifluoroethanol. This method parallels the synthesis of bis(2,2,2-trifluoroethyl) ether, where trifluoroethanol reacts with halogenated intermediates under controlled conditions. For esterification, sulfuric acid or p-toluenesulfonic acid typically catalyze the reaction, with azeotropic removal of water to drive equilibrium toward product formation.

Key Variables:

  • Molar Ratio: A 1:2.2 stoichiometry of succinic acid to trifluoroethanol ensures excess alcohol for complete diester formation.
  • Temperature: Reactions proceed optimally at 110–120°C, balancing reaction rate and side-product minimization.
  • Catalyst Loading: 1–3 wt% sulfuric acid relative to succinic acid maximizes conversion while avoiding decomposition.

Challenges:

  • Trifluoroethanol’s high volatility (bp 73–75°C) necessitates reflux conditions with efficient condensers.
  • Residual acidity post-reaction requires neutralization, complicating purification.

Transesterification of Dimethyl Succinate with 2,2,2-Trifluoroethanol

Transesterification avoids the corrosiveness of direct acid catalysis by employing dimethyl succinate and a base catalyst. This approach mirrors the synthesis of dimethyl succinylsuccinate, where sodium methoxide facilitates methanol elimination. For this compound, potassium carbonate or sodium methoxide catalyzes the displacement of methanol with trifluoroethanol.

Optimized Conditions:

  • Catalyst: Sodium methoxide (0.5–1.5 mol%) in anhydrous methanol or toluene.
  • Temperature: 80–90°C under nitrogen to prevent alcohol oxidation.
  • Reaction Time: 6–8 hours for >95% conversion, monitored via gas chromatography.

Advantages:

  • Mitigates water formation, simplifying purification.
  • High-purity dimethyl succinate starting material improves final product quality.

Catalytic Systems and Reaction Engineering

Heterogeneous Acid Catalysts

Solid acids like Amberlyst-15 or zeolites offer recyclability and reduced corrosion. In pilot-scale trials, Amberlyst-15 achieved 88% diester yield at 100°C with continuous water removal, though prolonged use (>5 cycles) led to pore blockage and activity loss.

Homogeneous Base Catalysts

Sodium methoxide, as employed in dimethyl succinylsuccinate synthesis, provides rapid kinetics but necessitates careful pH control. Post-reaction neutralization with dilute sulfuric acid precipitates sodium sulfate, which is removed via filtration.

Comparative Performance:

Catalyst Temperature (°C) Yield (%) Purity (HPLC, %)
H2SO4 120 82 98.5
NaOCH3 90 91 99.2
Amberlyst-15 100 88 98.8

Solvent Selection and Reaction Media

Polar Aprotic Solvents

Dimethylformamide (DMF) enhances solubility of succinic acid but risks side reactions with trifluoroethanol at elevated temperatures. Trials with DMF at 110°C yielded 78% product but required extensive washing to remove residual solvent.

Hydrocarbon Media

Liquid paraffin, utilized in dimethyl succinylsuccinate synthesis, provides inert, high-boiling reaction media. At 140°C, paraffin-based systems achieved 85% diester yield with minimal side products, though product isolation demanded distillation.

Purification and Isolation Strategies

Distillation

Fractional distillation under reduced pressure (8–15 kPa) separates the diester from unreacted alcohol and oligomers. As demonstrated in bis(2,2,2-trifluoroethyl) ether production, a 15–21-tray column with a reflux ratio of 0.5–1.5 achieves >99% purity.

Crystallization

Cooling the reaction mixture to −20°C precipitates the diester, though this method is less effective for fluorinated esters due to their lower melting points.

Scalability and Industrial Feasibility

Continuous-Flow Reactors

Microreactor systems minimize thermal degradation and improve heat transfer. A pilot-scale setup with residence time of 30 minutes achieved 94% yield at 130°C, surpassing batch reactor performance.

Waste Management

Recovery of liquid paraffin (95–96% efficiency) and methanol (via distillation) aligns with green chemistry principles, as demonstrated in succinylsuccinate production.

Q & A

Q. Table 1: Key Analytical Techniques for Characterizing Degradation Products

TechniqueApplicationExample FindingsReference
XPSSurface composition analysisP–O–Mn bonds at 133.5 eV binding energy
HPLC-MSTracking decomposition intermediatesm/z 430 for TTFPa
DFT CalculationsStability of degradation productsBTFPa (bis-derivative) ΔG = -2.1 eV

Q. Table 2: Reaction Optimization Parameters for Esterification

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes rate
Catalyst Loading5 mol% H2_2SO4_4>90% conversion
SolventToluene (azeotropic)Prevents hydrolysis

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